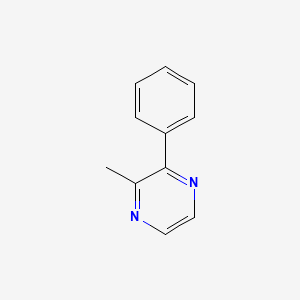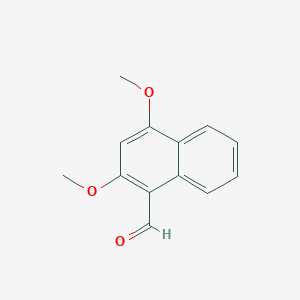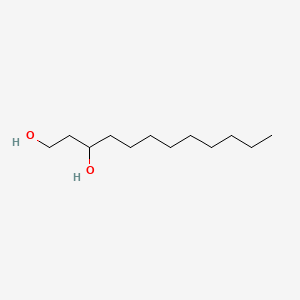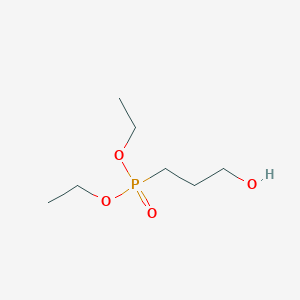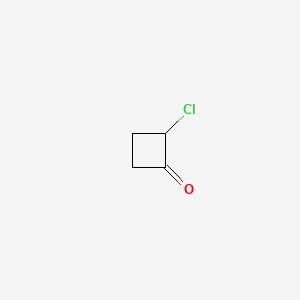
3,4,4'-Tribromodiphenyl ether
Vue d'ensemble
Description
3,4,4'-Tribromodiphenyl ether (TDE) is a brominated flame retardant (BFR) used in a variety of consumer products, such as plastics, textiles, electronics, and furniture. It is a persistent organic pollutant (POP) and is one of the most commonly detected flame retardants in the environment. TDE is of particular concern due to its potential to cause adverse health effects, such as endocrine disruption, reproductive and developmental toxicity, and cancer.
Applications De Recherche Scientifique
Analytical Standard
“3,4,4’-Tribromodiphenyl ether”, also known as BDE No 37, is used as an analytical standard in scientific research . It is used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of data in various fields such as environmental science, food safety, and pharmaceuticals .
Organic Pollutant Studies
This compound is classified as an Organic Pollutant Standard . Researchers use it to study the behavior, impact, and mitigation of organic pollutants in the environment. This includes understanding their sources, transport mechanisms, degradation processes, and effects on ecosystems and human health .
Toxicokinetics
“3,4,4’-Tribromodiphenyl ether” can be used in toxicokinetic studies . These studies investigate how a substance is absorbed, distributed, metabolized, and eliminated by an organism. Understanding the toxicokinetics of this compound can help assess its potential risks and inform safety regulations .
Electron Acceptance and Carbon-Bromine Bond Cleavage Mechanisms
This compound is used in computational studies to understand electron acceptance (reduction) and carbon-bromine bond cleavage mechanisms . This knowledge can help predict the behavior of similar compounds and design more efficient and selective chemical reactions .
Thermodynamic Property Data
“3,4,4’-Tribromodiphenyl ether” is used in the generation of thermodynamic property data . This data is crucial for various scientific and engineering applications, including the design of chemical processes and the assessment of the environmental fate of chemicals .
Physiologically Based Toxicokinetic Models
This compound can be used in the development of Physiologically Based Toxicokinetic (PBTK) models . These models simulate the absorption, distribution, metabolism, and excretion of chemicals in humans and animals. They are used in risk assessment, drug development, and understanding disease mechanisms .
Mécanisme D'action
Target of Action
3,4,4’-Tribromodiphenyl ether, a type of polybrominated diphenyl ethers (PBDEs), is a potential endocrine-disrupting chemical . Its primary targets are the retinoic acid receptors (RARs) . RARs play a crucial role in regulating cell growth, differentiation, and homeostasis.
Mode of Action
The compound interacts with its targets, the RARs, by binding directly to them . The effects are possibly related to the structure of the compounds, especially their hydroxylation and bromination .
Biochemical Pathways
The compound affects the retinoid homeostasis pathway . This disruption can lead to various downstream effects, including alterations in gene expression and cellular functions .
Pharmacokinetics
Like other pbdes, it is likely to be lipophilic and bioaccumulative, leading to persistence in the environment and in biological tissues .
Result of Action
The molecular and cellular effects of 3,4,4’-Tribromodiphenyl ether’s action include disruption of retinoid homeostasis . This can lead to various biological effects, including potential endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,4’-Tribromodiphenyl ether. For instance, the presence of heavy metals can complicate the biodegradation of PBDEs . Furthermore, the compound’s stability and action can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Propriétés
IUPAC Name |
1,2-dibromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAYFVVZFORPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879864 | |
| Record name | BDE-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4'-Tribromodiphenyl ether | |
CAS RN |
147217-81-0 | |
| Record name | PBDE 37 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4'-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',4-Tribromodiphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,4'-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWF76X9B8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



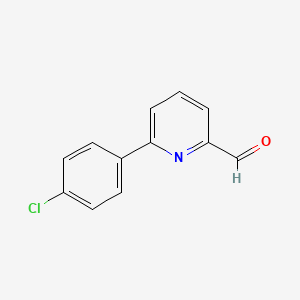
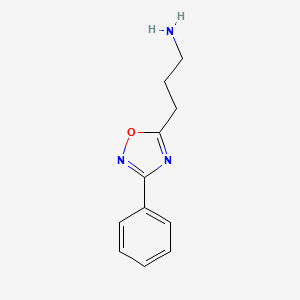
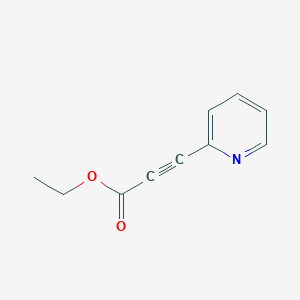
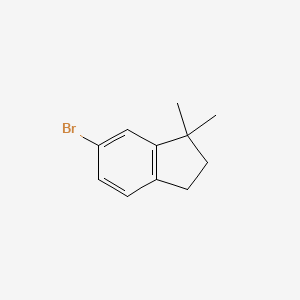
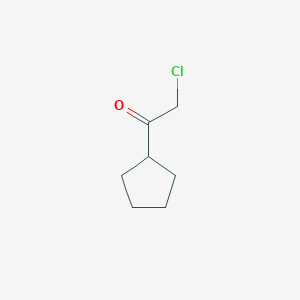
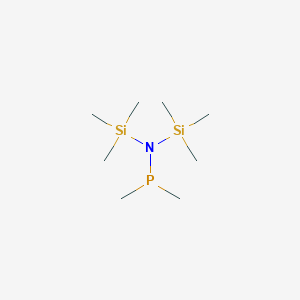
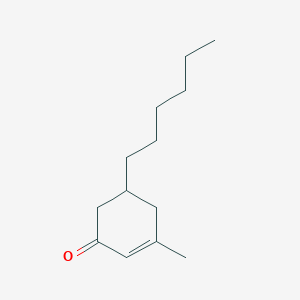
![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
